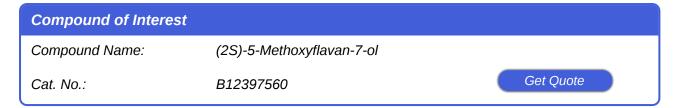


# (2S)-5-Methoxyflavan-7-ol: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(2S)-5-Methoxyflavan-7-ol**, a naturally occurring flavan found in Dragon's blood resin. This document consolidates key chemical data, experimental protocols for its isolation, and insights into its potential biological activities, with a focus on its cytotoxic effects.

# **Core Chemical and Physical Data**

**(2S)-5-Methoxyflavan-7-ol** is a flavonoid with the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol .[1][2] First isolated from the resin of Dracaena draco, this compound is a member of the flavan class of secondary metabolites.[1][2][3]



Property	Value	Reference
Molecular Weight	256.30 g/mol	[1][2]
Molecular Formula	C16H16O3	[1][2]
CAS Number	35290-20-1	[1][2]
Canonical SMILES	COC1=C2C(OINVALID- LINKCC2)=CC(O)=C1	
Solubility	Soluble in DMSO	_
Initial Source	Dragon's blood resin (Dracaena draco)	[1][2][3]

Note: Detailed physicochemical data such as melting point, boiling point, and specific spectral data for **(2S)-5-Methoxyflavan-7-ol** are not readily available in publicly accessible literature. The original 1971 publication by Cardillo et al. may contain this information but is not widely available.[3][4]

# Experimental Protocols Isolation of (2S)-5-Methoxyflavan-7-ol from Dragon's Blood Resin

The following is a generalized protocol for the isolation of flavonoids, including **(2S)-5-Methoxyflavan-7-ol**, from Dragon's blood resin, based on common phytochemical extraction and chromatography techniques.

#### 1. Extraction:

- Grind the dried Dragon's blood resin into a fine powder.
- Macerate the powdered resin with methanol at room temperature for 48-72 hours. The process should be repeated three times to ensure exhaustive extraction.
- Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.



#### 2. Solvent Partitioning:

- Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
- Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
   Flavonoids are typically enriched in the ethyl acetate fraction.

#### 3. Column Chromatography:

- Subject the dried ethyl acetate fraction to column chromatography on silica gel.
- Prepare the column by making a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform) and packing it into a glass column.
- Dissolve the extract in a minimal amount of the initial mobile phase and load it onto the column.
- Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent (e.g., a hexane-ethyl acetate or chloroform-methanol gradient).
- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system. Visualize the spots under UV light or by using a staining reagent.

### 4. Purification:

- Combine fractions containing the compound of interest, as indicated by TLC.
- Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
- Monitor the elution with a UV detector at a wavelength appropriate for flavonoids (typically around 280 nm).
- Collect the peak corresponding to **(2S)-5-Methoxyflavan-7-ol** and evaporate the solvent to yield the pure compound.



#### 5. Structure Elucidation:

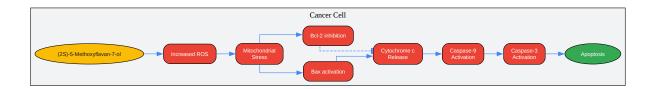
 Confirm the identity and purity of the isolated compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

# **Biological Activity and Signaling Pathways**

Flavonoids isolated from Dracaena species have demonstrated a range of biological activities, including cytotoxic and antibacterial effects.[5][6] While the specific mechanism of action for **(2S)-5-Methoxyflavan-7-ol** is not extensively studied, many flavonoids exert their cytotoxic effects through the induction of apoptosis mediated by reactive oxygen species (ROS).[7][8][9] [10]

# **Proposed Signaling Pathway: ROS-Mediated Apoptosis**

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by flavonoids, which may be relevant to the activity of **(2S)-5-Methoxyflavan-7-ol**.



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Caption: Proposed ROS-mediated mitochondrial apoptosis pathway induced by flavonoids.

This pathway suggests that **(2S)-5-Methoxyflavan-7-ol** may increase intracellular levels of reactive oxygen species, leading to mitochondrial stress. This, in turn, can modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, resulting in the release of



cytochrome c from the mitochondria. The released cytochrome c then activates a caspase cascade, ultimately leading to programmed cell death, or apoptosis.[11]

## Conclusion

**(2S)-5-Methoxyflavan-7-ol** is a natural product with potential for further investigation in the field of drug discovery, particularly in oncology. While its basic chemical properties are known, a more detailed characterization of its physicochemical properties is warranted. The proposed experimental protocol provides a framework for its isolation, and the outlined signaling pathway offers a starting point for mechanistic studies into its biological activity. Further research is necessary to fully elucidate the therapeutic potential of this and other flavonoids from Dragon's blood resin.

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